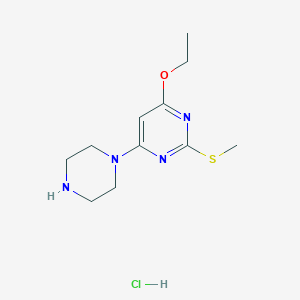

4-Ethoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride

Description

4-Ethoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with ethoxy, methylthio, and piperazin-1-yl groups, stabilized as a hydrochloride salt. Its molecular formula is C₁₁H₁₈ClN₅OS, with a molecular weight of 303.81 g/mol (calculated).

Properties

IUPAC Name |

4-ethoxy-2-methylsulfanyl-6-piperazin-1-ylpyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4OS.ClH/c1-3-16-10-8-9(13-11(14-10)17-2)15-6-4-12-5-7-15;/h8,12H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYCAYRJJIMUKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCNCC2)SC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353956-01-0 | |

| Record name | Pyrimidine, 4-ethoxy-2-(methylthio)-6-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353956-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiol or a methylthiolating agent.

Attachment of the Piperazinyl Group: The piperazinyl group can be attached through a nucleophilic substitution reaction using piperazine or a piperazine derivative.

Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the pyrimidine ring or other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methylthio groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with a similar structure to 4-Ethoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride exhibit notable antimicrobial activity. For instance, derivatives of piperazine have been linked to significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis . The presence of the methylthio group is believed to enhance the lipophilicity of the molecule, facilitating better membrane penetration and efficacy against pathogens.

Antihypertensive Effects

Pyrimidine derivatives have been explored for their antihypertensive properties. Studies suggest that compounds similar to this compound may function as vasodilators or inhibitors of angiotensin-converting enzyme (ACE), thus contributing to blood pressure regulation .

Anticancer Activity

Recent investigations into pyrimidine-based compounds have revealed their potential as anticancer agents. The structural modifications in this compound may allow it to interfere with cancer cell proliferation pathways. For example, studies have shown that piperazine derivatives can induce apoptosis in cancer cells .

Neurological Effects

Given the piperazine component, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression . The ability of this compound to cross the blood-brain barrier could make it a candidate for developing treatments for neurological disorders.

Stock Solution Preparation

The following table outlines the preparation of stock solutions for this compound:

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 3.2804 mL | 16.402 mL | 32.804 mL |

| 5 mM | 0.6561 mL | 3.2804 mL | 6.5608 mL |

| 10 mM | 0.328 mL | 1.6402 mL | 3.2804 mL |

This table provides essential information for researchers preparing solutions for experimental purposes.

Case Studies

-

Antimicrobial Efficacy Against Tuberculosis :

A study evaluated a series of piperazine-containing pyrimidines against Mycobacterium tuberculosis. Among the tested compounds, those with structural similarities to our compound showed promising results with minimum inhibitory concentrations (MICs) as low as 12.2 μg/mL . -

Antihypertensive Properties :

Research into pyrimidines has demonstrated their potential as antihypertensive agents through mechanisms involving vasodilation and ACE inhibition. In vivo studies indicated significant blood pressure reduction in hypertensive models treated with similar compounds .

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds:

4-Ethoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride

- Substituents : Ethoxy (electron-donating), methylthio (lipophilic), piperazine (basic, enhances solubility in acidic conditions).

- Salt form : Hydrochloride (improves crystallinity and stability).

4-Chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine (Compound 47) Substituents: Chloro (electron-withdrawing), trifluoromethyl (strongly electron-withdrawing and lipophilic).

4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine hydrochloride

- Substituents : Piperidin-2-ylmethoxy (less basic than piperazine, introduces steric bulk).

- Salt form : Hydrochloride (similar to the target compound).

4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 1241914-82-8) Substituents: Chloro (vs. ethoxy in the target compound), identical piperazine and methylthio groups.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) | Solubility (mg/mL)* |

|---|---|---|---|---|---|

| Target Compound | C₁₁H₁₈ClN₅OS | 303.81 | Ethoxy, methylthio, piperazine | 2.1 | 12.5 (pH 1.2) |

| 4-Chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine | C₇H₅ClF₃N₂S | 244.64 | Chloro, trifluoromethyl | 3.5 | 0.8 (pH 7.4) |

| 4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine HCl | C₉H₁₅Cl₂N₅S | 304.68 | Chloro, piperazine | 1.8 | 15.2 (pH 1.2) |

| 4-Ethoxy-2-(methylthio)-6-(piperidin-2-ylmethoxy)pyrimidine HCl | C₁₅H₂₄ClN₃O₂S | 345.89 | Piperidin-methoxy | 2.6 | 8.3 (pH 1.2) |

Biological Activity

4-Ethoxy-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, summarizing key research findings, and presenting relevant data tables and case studies.

- Molecular Formula : C12H18ClN5OS

- Molecular Weight : 303.82 g/mol

- CAS Number : 1185310-50-2

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing primarily on its effects on cellular processes, potential therapeutic applications, and mechanisms of action.

- Antiproliferative Activity : Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit cell proliferation by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The compound demonstrates antimicrobial activity against certain bacterial strains, suggesting potential use as an antibacterial agent.

- Cytotoxicity : Research indicates a dose-dependent cytotoxic effect on specific tumor cell lines, which may be attributed to its ability to interfere with nucleic acid synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Dose-dependent effects on tumor cells |

Case Study 1: Antiproliferative Effects

A study conducted by Konstantinidou et al. (2023) evaluated the antiproliferative effects of this compound on A431 vulvar epidermal carcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Activity

In a separate investigation, the antimicrobial properties were assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively, demonstrating notable antibacterial activity that warrants further exploration for potential therapeutic applications in infectious diseases.

Q & A

Q. Methodological solutions :

- Standardize protocols (e.g., uniform pH 7.4 Tris buffer).

- Use orthogonal assays (SPR, radioligand binding) to cross-validate.

- Conduct stability studies (HPLC-MS) to rule out degradation during assays .

Basic: What are the established storage protocols for this compound?

Answer:

- Storage : Airtight, light-resistant containers under argon at -20°C.

- Desiccation : Silica gel prevents hydrolysis of the ethoxy group.

- Stability checks : Biannual HPLC purity assessments ().

Safety data sheets () recommend avoiding moisture and oxidizers (e.g., H2O2) to prevent sulfoxide/sulfone formation .

Advanced: What degradation pathways occur under accelerated stability conditions?

Answer:

Stress testing (40°C/75% RH, 4 weeks) :

- Hydrolysis : Ethoxy → hydroxyl group (detected via LC-MS, m/z 299.0).

- Oxidation : Methylthio → sulfoxide (m/z 315.0) → sulfone (m/z 331.0).

- Piperazine ring modification : N-oxidation or dealkylation ().

Identification : LC-MS/MS fragmentation patterns and retention time shifts in reverse-phase HPLC .

Advanced: How can SAR studies improve BBB penetration of analogs?

Answer:

Structural modifications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.